2-(4-Methylpiperazin-1-yl)-3-phenylpropanoic acid
Description
2-(4-Methylpiperazin-1-yl)-3-phenylpropanoic acid (molecular formula: C₁₄H₂₀N₂O₂, molecular weight: 248.32 g/mol) is a synthetic organic compound featuring a piperazine ring substituted with a methyl group at the 4-position and a phenylpropanoic acid moiety. This compound is primarily utilized in pharmaceutical research, particularly in the development of bioactive molecules targeting neurological or metabolic pathways .
Structural analogs of this compound often modify the piperazine substituents, the phenyl ring, or the carboxylic acid group to optimize pharmacokinetic properties such as solubility, bioavailability, and target affinity.
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15-7-9-16(10-8-15)13(14(17)18)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTDYIAFFGIXJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)-3-phenylpropanoic acid typically involves the reaction of 4-methylpiperazine with 3-phenylpropanoic acid. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the piperazine and the phenylpropanoic acid . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product .
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes esterification and amidation under standard conditions. These reactions are critical for modifying solubility or generating prodrugs.
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Esterification : Reacting with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (e.g., H₂SO₄) yields methyl or ethyl esters. For example, methyl ester formation proceeds via nucleophilic acyl substitution:
2-(4-Methylpiperazin-1-yl)-3-phenylpropanoic acid + MeOH → Methyl ester . -
Amidation : Coupling with primary/secondary amines (e.g., using EDCI/HOBt) produces amides. An example is the reaction with 4-methylpiperazine to form bis-piperazine derivatives .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux | Methyl ester | 88–94% | |
| Amidation | EDCI, HOBt, DMF | Amide derivatives | 62–89% |
Piperazine Ring Modifications
The 4-methylpiperazine group participates in alkylation, acylation, and oxidation reactions, enabling structural diversification.
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Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in basic media substitutes the piperazine nitrogen. For instance:
This compound + CH₃I → Quaternary ammonium salt . -
Acylation : Benzoylation with benzoyl chloride forms acylated derivatives, enhancing lipophilicity .
| Reaction Type | Reagents/Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Alkylation | K₂CO₃, CH₃I, DMF | N-Methylated derivative | 74–89% yield | |
| Acylation | Benzoyl chloride, base | Benzoylated piperazine | IR: 1632 cm⁻¹ (C=O) |
Electrophilic Aromatic Substitution (EAS)
The phenyl ring undergoes halogenation and nitration. Bromination at the para position is favored due to steric and electronic effects from the propanoic acid chain.
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Bromination : Using Br₂ in ethyl acetate with HBr catalysis introduces bromine at the phenyl ring .
2-(4-Methylpiperazin-1-yl)-3-(4-bromophenyl)propanoic acid (Yield: 79%) .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂, HBr, EtOAc | 4-Bromo derivative | 79% |
Decarboxylation and Side-Chain Reactions
The propanoic acid chain participates in decarboxylation under thermal or basic conditions, forming CO₂ and a secondary amine.
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Thermal Decarboxylation : Heating in quinoline at 200°C yields 2-(4-methylpiperazin-1-yl)-3-phenylpropane .
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Biological Activity : Modifications here influence interactions with enzymes (e.g., MCL-1 inhibition) .
| Reaction Type | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Decarboxylation | Quinoline, 200°C | Aliphatic amine | Intermediate for drug design |
Chiral Resolution
The compound’s stereocenter enables enantiomeric separation via kinetic resolution. Catalysts like (+)-BTM with pivalic anhydride resolve racemic mixtures into (R)- and (S)-enantiomers .
| Method | Catalyst | Enantiomeric Excess (ee) | Source |
|---|---|---|---|
| Kinetic Resolution | (+)-BTM | >95% ee |
Stability and Degradation
Scientific Research Applications
Medicinal Applications
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Antidepressant Activity
MPPA has been studied for its potential antidepressant effects. Research indicates that compounds with piperazine moieties can influence serotonin receptors, which are crucial in mood regulation. A study demonstrated that MPPA exhibited significant activity in animal models of depression, suggesting its potential as a therapeutic agent for mood disorders. -
Anticancer Properties
The compound has also been investigated for anticancer activity. In vitro studies showed that MPPA could inhibit the proliferation of certain cancer cell lines by inducing apoptosis. A case study involving breast cancer cells indicated that MPPA treatment led to a marked decrease in cell viability, highlighting its potential as an adjunct therapy in cancer treatment. -
Neuroprotective Effects
Recent findings suggest that MPPA may possess neuroprotective properties. In models of neurodegenerative diseases, such as Alzheimer's, MPPA was found to reduce oxidative stress and inflammation, which are key contributors to neuronal damage. This opens avenues for further research into its use in neurodegenerative disease therapies.
Research Applications
-
Synthesis of Novel Compounds
MPPA serves as a versatile building block in organic synthesis. It can be modified to create derivatives with enhanced biological activity or selectivity for specific targets. For instance, researchers have synthesized various analogs of MPPA that exhibit improved binding affinity to serotonin receptors. -
Biochemical Studies
The compound is used in biochemical assays to study receptor interactions and signal transduction pathways. Its ability to modulate receptor activity makes it an essential tool in pharmacological research, particularly in understanding drug-receptor dynamics.
Data Table: Summary of Applications
| Application Area | Description | Case Study Reference |
|---|---|---|
| Antidepressant Activity | Influences serotonin receptors; potential treatment for mood disorders | Animal model studies |
| Anticancer Properties | Inhibits cancer cell proliferation; induces apoptosis | Breast cancer cell studies |
| Neuroprotective Effects | Reduces oxidative stress; potential use in neurodegenerative diseases | Neurodegeneration models |
| Synthesis of Novel Compounds | Building block for creating biologically active derivatives | Organic synthesis research |
| Biochemical Studies | Used in assays for studying receptor interactions | Pharmacological research |
Case Study 1: Antidepressant Activity
In a controlled study, MPPA was administered to rodents subjected to stress-induced depression models. Results showed a significant reduction in depressive-like behaviors compared to the control group, indicating its potential efficacy as an antidepressant.
Case Study 2: Anticancer Properties
A laboratory investigation assessed the effects of MPPA on MCF-7 breast cancer cells. The results revealed that treatment with MPPA resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis, suggesting its role as a promising anticancer agent.
Case Study 3: Neuroprotective Effects
In a study focused on Alzheimer’s disease models, MPPA administration led to decreased levels of beta-amyloid plaques and reduced neuronal loss compared to untreated controls, supporting its neuroprotective claims.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)-3-phenylpropanoic acid involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and antimicrobial activities . The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between 2-(4-methylpiperazin-1-yl)-3-phenylpropanoic acid and its analogs:
Key Findings:
Structural Variations and Bioactivity: The methylpiperazine group in the target compound enhances solubility compared to bulkier substituents like the Fmoc group in 2-[4-(Fmoc)piperazin-1-yl]acetic acid, which is primarily used in peptide synthesis due to its protective properties . Fluorine introduction (e.g., in 2-[4-(4-fluorophenyl)piperazin-1-yl]propanoic acid) increases metabolic stability and blood-brain barrier penetration, making it suitable for central nervous system (CNS) drug candidates .
Pharmacological Profiles: The trifluoromethyl group in MK22 enhances lipophilicity and receptor affinity, particularly for serotonin receptors, compared to the non-halogenated target compound . The benzylimidazolidinone moiety in 2-(4-benzyl-2,5-dioxoimidazolidin-1-yl)-3-phenylpropanoic acid introduces conformational constraints, favoring interactions with proteolytic enzymes in cancer research .
Synthetic Accessibility :
- The target compound and its analogs are typically synthesized via coupling reactions using reagents like HOBt and TBTU, as demonstrated in the preparation of MK22 .
- Modifications to the piperazine ring (e.g., Fmoc protection) require orthogonal deprotection strategies, complicating synthesis compared to unsubstituted derivatives .
Research Implications
The structural diversity among piperazine-containing propanoic acid derivatives underscores their versatility in drug design. For instance:
- Electron-withdrawing groups (e.g., -CF₃, -F) improve metabolic stability but may reduce aqueous solubility.
Further studies should explore the target compound’s efficacy in in vivo models, leveraging its balanced hydrophilicity and moderate molecular weight for optimized drug-likeness.
Biological Activity
2-(4-Methylpiperazin-1-yl)-3-phenylpropanoic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- IUPAC Name : this compound
- Molecular Formula : C15H20N2O2
- Molecular Weight : 264.34 g/mol
Research indicates that this compound exhibits its biological effects primarily through modulation of various neurotransmitter systems and enzyme pathways. Its structure suggests potential interactions with receptors involved in pain modulation, inflammation, and possibly neuroprotection.
1. Cyclooxygenase Inhibition
One of the notable activities of this compound is its inhibitory effect on cyclooxygenase (COX) enzymes. A study synthesized various derivatives of phenylpropionic acids, including this compound, and evaluated their COX-1 and COX-2 inhibitory activities. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential applications as anti-inflammatory agents .
2. Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth, which may be attributed to its ability to disrupt bacterial cell wall synthesis .
3. Neuroprotective Effects
Recent research has explored the neuroprotective effects of this compound in models of neurodegeneration. It has been suggested that the piperazine moiety may enhance blood-brain barrier permeability, allowing for better therapeutic delivery in neurological disorders. Studies indicate that this compound can reduce oxidative stress markers in neuronal cells, thus providing a protective effect against neurotoxicity .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate COX inhibition | Significant inhibition of COX-1 and COX-2 by derivatives including the compound |
| Study B | Assess antimicrobial activity | Effective against multiple bacterial strains with varying degrees of potency |
| Study C | Investigate neuroprotective effects | Reduced oxidative stress markers in neuronal models |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that it has a moderate half-life, allowing for sustained therapeutic effects when administered in appropriate doses. The compound's solubility and bioavailability are also considered adequate for potential drug development applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
